molecular formula C11H20O3 B13761585 4-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-one CAS No. 61262-94-0

4-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-one

Cat. No.: B13761585
CAS No.: 61262-94-0
M. Wt: 200.27 g/mol
InChI Key: AOIFUGIGKLNKKW-VIFPVBQESA-N
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Description

4-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-one is a chemical compound with a unique structure that includes a dioxolane ring and a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-one can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation followed by catalytic hydrogenation. In this method, acetone is condensed with 4-hydroxybenzaldehyde to form an α,β-unsaturated ketone, which is then reduced to the corresponding alkane .

Industrial Production Methods

Industrial production of this compound typically involves the use of chemical intermediates and catalysts to achieve high yields. The Claisen-Schmidt condensation followed by catalytic hydrogenation is a widely used method due to its efficiency and high selectivity .

Chemical Reactions Analysis

Types of Reactions

4-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the dioxolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-one is unique due to its specific structural features, including the dioxolane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

61262-94-0

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

4-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-one

InChI

InChI=1S/C11H20O3/c1-8(12)6-7-9-10(2,3)14-11(4,5)13-9/h9H,6-7H2,1-5H3/t9-/m0/s1

InChI Key

AOIFUGIGKLNKKW-VIFPVBQESA-N

Isomeric SMILES

CC(=O)CC[C@H]1C(OC(O1)(C)C)(C)C

Canonical SMILES

CC(=O)CCC1C(OC(O1)(C)C)(C)C

Origin of Product

United States

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